spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one
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Overview
Description
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is a complex heterocyclic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a dioxolane derivative and a pyrroloimidazole precursor in the presence of a suitable catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the spirocyclic structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,6’(2’H)-quinolin]-2’-one: Another spirocyclic compound with a quinoline ring system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin moiety.
Uniqueness
Spiro[1,3-dioxolane-2,6’-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and pyrroloimidazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one |
InChI |
InChI=1S/C8H12N2O3/c11-7-9-4-6-3-8(5-10(6)7)12-1-2-13-8/h6H,1-5H2,(H,9,11) |
InChI Key |
NTRXRBLGWOSIMH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3CNC(=O)N3C2 |
Origin of Product |
United States |
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